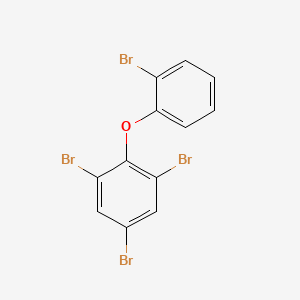

2,2',4,6-Tetrabromodiphenyl ether

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-tribromo-2-(2-bromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O/c13-7-5-9(15)12(10(16)6-7)17-11-4-2-1-3-8(11)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXUAKFRJBKFDSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=C(C=C2Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00879874 | |

| Record name | BDE-50 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446254-23-5 | |

| Record name | 2,2',4,6-Tetrabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-50 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,6-TETRABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR1314MIDU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Synthesis and Purification of 2,2',4,6-Tetrabromodiphenyl Ether (BDE-50)

This guide details the precision synthesis and purification of 2,2',4,6-Tetrabromodiphenyl ether (BDE-50) , a specific congener used primarily as an analytical standard in environmental toxicology and persistent organic pollutant (POP) monitoring.

Introduction & Structural Analysis

Target Molecule: this compound (IUPAC Name: 1-bromo-2-(2,4,6-tribromophenoxy)benzene) CAS Registry Number: 446254-23-5 Congener ID: BDE-50 Molecular Formula: C₁₂H₆Br₄O Exact Mass: 485.791 g/mol

Structural Significance

BDE-50 is an asymmetric polybrominated diphenyl ether (PBDE). Its structure consists of two distinct aromatic rings linked by an ether bridge:

-

Ring A: Substituted with three bromine atoms at the ortho (2,[1][2]6) and para (4) positions.

-

Ring B: Substituted with a single bromine atom at the ortho (2') position.

This specific substitution pattern (2,2',4,6) creates significant steric hindrance around the ether linkage, influencing its conformational stability and complicating direct bromination routes. Consequently, a regiospecific coupling strategy is required to ensure high isomeric purity.

Retrosynthetic Strategy

To achieve analytical-grade purity (>98%), "random" bromination of diphenyl ether must be avoided, as it yields complex mixtures of isomers that are difficult to separate. The most robust pathway for asymmetric PBDEs is the Modified Ullmann Ether Synthesis , utilizing the differential reactivity of aryl halides.

Selected Pathway: Regioselective Ullmann Coupling

We utilize 1-bromo-2-iodobenzene and 2,4,6-tribromophenol . The reaction leverages the weaker C–I bond (bond dissociation energy ~65 kcal/mol) compared to the C–Br bond (~81 kcal/mol). Under controlled copper catalysis, the nucleophilic phenoxide attacks the iodine position exclusively, preserving the bromine atom on the benzene ring to become the 2'-substituent.

Figure 1: Retrosynthetic logic relying on chemoselective C-I activation.

Experimental Protocol

Materials & Reagents[3][4][5][6]

-

Precursor A: 2,4,6-Tribromophenol (99%)

-

Precursor B: 1-Bromo-2-iodobenzene (98%)

-

Base: Potassium Carbonate (K₂CO₃), anhydrous, milled

-

Catalyst: Copper (I) Iodide (CuI) or activated Copper Bronze

-

Ligand (Optional but recommended): N,N-Dimethylglycine or 2,2'-Bipyridine (improves yield at lower temps)

-

Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

-

Inert Gas: Argon or Nitrogen (High Purity)

Step-by-Step Synthesis Workflow

Step 1: Phenoxide Formation

-

In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,4,6-Tribromophenol (10 mmol, 3.31 g) in anhydrous DMF (40 mL).

-

Add K₂CO₃ (20 mmol, 2.76 g).

-

Stir at room temperature for 30 minutes under inert atmosphere to generate the potassium phenoxide salt in situ. Note: The solution may darken slightly.

Step 2: Ullmann Coupling

-

Add 1-Bromo-2-iodobenzene (12 mmol, 3.40 g) to the reaction mixture. (Use a slight excess to drive full consumption of the phenol).

-

Add the catalyst: CuI (1 mmol, 190 mg) and ligand N,N-Dimethylglycine (2 mmol) if using.

-

Heat the reaction mixture to 110–120 °C under a positive pressure of nitrogen.

-

Monitor the reaction via TLC (Hexane:DCM 9:1) or GC-MS.[3] Reaction time is typically 12–24 hours .

-

Checkpoint: The disappearance of the tribromophenol peak indicates completion. The C-Br bond remains intact at these temperatures.

-

Step 3: Workup

-

Cool the mixture to room temperature.

-

Filter through a pad of Celite to remove inorganic salts and copper residues. Wash the pad with ethyl acetate.

-

Dilute the filtrate with diethyl ether or ethyl acetate (100 mL).

-

Acid Wash: Wash the organic layer with 1M HCl (2 × 50 mL) to remove residual pyridine/amine ligands and neutralize any remaining base.

-

Base Wash: Wash with 1M NaOH (2 × 50 mL) to remove any unreacted tribromophenol (critical for purity).

-

Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude brown oil/solid.

Purification Strategy

Achieving analytical standard quality requires a multi-stage purification process to remove de-brominated byproducts and trace isomers.

Figure 2: Purification workflow for analytical-grade BDE-50.

Detailed Purification Protocol

-

Flash Column Chromatography:

-

Stationary Phase: Silica Gel (230–400 mesh).

-

Mobile Phase: 100% n-Hexane. PBDEs are highly lipophilic and elute rapidly.

-

Procedure: Load the crude residue onto the column. Collect fractions. BDE-50 typically elutes early. Discard fractions containing polar impurities or baseline material.

-

-

Recrystallization:

-

Dissolve the chromatographed solid in a minimum amount of hot Dichloromethane (DCM).

-

Slowly add Methanol (MeOH) until the solution becomes slightly turbid.

-

Allow to cool slowly to room temperature, then to 4°C.

-

Collect the white crystalline needles via vacuum filtration.

-

Target Purity: >99.5% by GC-FID/ECD.

-

Characterization & Quality Control

Nuclear Magnetic Resonance (NMR)

The asymmetry of BDE-50 results in a distinct splitting pattern.

-

¹H NMR (400 MHz, CDCl₃):

-

Ring A (Tribromo): A singlet integrating to 2H at approx. δ 7.6–7.8 ppm . These are the protons at positions 3 and 5. Due to the symmetry of the 2,4,6-substituted ring, they are chemically equivalent.

-

Ring B (Monobromo): A set of multiplets integrating to 4H in the range of δ 6.5–7.4 ppm .

-

H-3' (ortho to ether, meta to Br): Doublet/Multiplet.

-

H-4', H-5', H-6': Overlapping multiplets.

-

Key Diagnostic: The integration ratio must be exactly 1:2 (2H singlet : 4H multiplet).

-

-

Mass Spectrometry (GC-MS)

-

Ionization: Electron Impact (EI, 70 eV) or Electron Capture Negative Ionization (ECNI) for higher sensitivity.

-

Molecular Ion (M+): Cluster centered at m/z 486 .

-

Isotope Pattern: The presence of four bromine atoms creates a distinctive isotopic envelope (M, M+2, M+4, M+6, M+8) with intensities approximating 1:4:6:4:1.

-

Fragmentation: Loss of Br atoms (M-79, M-158) and cleavage of the ether bond.

Stability & Storage[6]

-

Storage: Amber glass vials at 4°C or -20°C. Protect from UV light to prevent photolytic debromination.

-

Solubility: Highly soluble in nonane, isooctane, toluene, and DCM. Insoluble in water.

Safety & Handling (E-E-A-T)

Hazard Class: PBT (Persistent, Bioaccumulative, Toxic).

-

Handling: All synthesis steps must be performed in a high-efficiency fume hood. Use nitrile gloves (double-gloving recommended) and a lab coat.

-

Waste: All solid and liquid waste must be segregated as halogenated organic waste. Do not dispose of down the drain.

-

Toxicity: PBDEs are endocrine disruptors.[3][4] Avoid dust generation during weighing of solid product.

References

-

Marsh, G., et al. (2008). Synthesis of polybrominated diphenyl ethers via symmetrical tetra- and hexabrominated diphenyliodonium salts. Chemosphere. Link

-

AccuStandard . (2024). Reference Standard: this compound (BDE-50). Link

-

NIST Chemistry WebBook . (2023). This compound Spectral Data. Link

-

Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft. (Foundational methodology for ether synthesis). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,2',6,6'-Tetrabromobisphenol A diallyl ether(25327-89-3) 13C NMR [m.chemicalbook.com]

- 3. alsglobal.com [alsglobal.com]

- 4. 2,2',4,4'-Tetrabromodiphenyl ether (BDE-47) decreases progesterone synthesis through cAMP-PKA pathway and P450scc downregulation in mouse Leydig tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicokinetics and Metabolism of 2,2',4,6-Tetrabromodiphenyl Ether (BDE-100) In Vivo

Content Type: Technical Guide Audience: Researchers, Toxicologists, and Drug Development Professionals

Executive Summary

2,2',4,6-Tetrabromodiphenyl ether (BDE-100) is a major congener of the commercial PentaBDE flame retardant mixture. Unlike its symmetrical counterparts (e.g., BDE-47), BDE-100 possesses a unique substitution pattern that significantly influences its interaction with xenobiotic-metabolizing enzymes. This guide details the in vivo toxicokinetics (TK) of BDE-100, focusing on its high lipophilicity, specific metabolic activation via Cytochrome P450 2B6, and species-dependent excretion pathways. Understanding these mechanisms is critical for assessing bioaccumulation risks and the formation of neurotoxic hydroxylated metabolites.

Physicochemical Basis of Disposition

The toxicokinetic behavior of BDE-100 is governed by its physicochemical properties.

-

Lipophilicity: With a Log K_ow of approximately 6.2–6.6, BDE-100 partitions extensively into lipid-rich tissues.

-

Structural Steric Hindrance: The presence of three ortho-bromine atoms (positions 2, 2', and 6) creates steric hindrance that restricts access to the ether bridge, making the molecule more resistant to metabolism compared to BDE-47 (two ortho-bromines).

ADME Dynamics: A Systems View

Absorption[1]

-

Oral Bioavailability: In rodent models (Sprague-Dawley rats), BDE-100 exhibits high oral absorption efficiency. Studies indicate that >85% of an administered dose is absorbed from the gastrointestinal tract.

-

Uptake Mechanism: Absorption is driven by passive diffusion, facilitated by dietary lipids.

Distribution

Once absorbed, BDE-100 follows a perfusion-limited distribution model, rapidly equilibrating into highly perfused organs (liver) before sequestering into storage tissues.

-

Primary Depots: Adipose tissue, skin, and the gastrointestinal tract.[1]

-

Retention: In rats, >70% of a single oral dose is retained in the body at 72 hours post-administration.[1]

-

Maternal Transfer: BDE-100 crosses the placental barrier and is excreted in breast milk. Fetal accumulation is significant, often matching or exceeding maternal blood concentrations due to the developing blood-brain barrier and lower metabolic capacity of the fetus.

Metabolism (Biotransformation)

Metabolism is the rate-limiting step in BDE-100 elimination. The process is primarily oxidative, mediated by Phase I enzymes.

-

Key Enzyme: CYP2B6 is the predominant human isoform responsible for hydroxylating BDE-100.

-

Primary Pathway: Hydroxylation at the meta and para positions of the less substituted ring.

-

Secondary Pathway: Oxidative debromination and cleavage of the ether bond to form bromophenols (e.g., 2,4,5-tribromophenol).

Excretion[2][3]

-

Rats: The primary route is fecal excretion (~20–26% of dose), consisting of unabsorbed parent compound and biliary metabolites.[1] Urinary excretion is negligible (<0.1%).

-

Mice: Exhibit a distinct excretion profile with higher urinary elimination rates compared to rats, driven by the binding of BDE-100 and its metabolites to Major Urinary Proteins (MUPs).[2]

Deep Dive: Metabolic Pathways

The metabolic conversion of BDE-100 is toxicologically significant because the hydroxylated metabolites (OH-BDEs) often exhibit higher biological activity (e.g., thyroid hormone disruption) than the parent compound.

Mechanism of Hydroxylation

CYP2B6 catalyzes the insertion of an oxygen atom into the C-H bond. Due to the steric bulk of the three ortho-bromines, hydroxylation occurs preferentially on the phenyl ring with fewer bromine substituents.

Identified Metabolites:

-

3-OH-BDE-100: Formed via hydroxylation at the meta position.

-

5'-OH-BDE-100 & 6'-OH-BDE-100: Formed via hydroxylation on the di-substituted ring.

-

Bromophenols: 2,4,5-Tribromophenol (formed via ether bond cleavage).

Visualization of Metabolic Pathways

Figure 1: Metabolic pathway of BDE-100 mediated by CYP2B6, leading to bioactivated hydroxylated metabolites and subsequent Phase II conjugation.

Experimental Protocol: Standardized In Vivo TK Study

To generate reproducible toxicokinetic data for BDE-100, the following protocol is recommended. This design accounts for the compound's lipophilicity and long half-life.

Study Design Parameters

-

Test System: Male Sprague-Dawley Rats (200–250g).

-

Dose: Single oral gavage (e.g., 1–10 µmol/kg).

-

Vehicle: Corn oil or soy oil (to facilitate absorption).

-

Duration: Minimum 72 hours (up to 21 days for half-life determination).

Workflow Methodology

-

Acclimation: House animals in metabolic cages 48h prior to dosing to separate urine and feces.

-

Administration: Administer 14C-labeled BDE-100 by oral gavage.

-

Sampling:

-

Extraction:

-

Homogenize tissues.

-

Extract with Hexane:Acetone (1:1 v/v).

-

Lipid removal via Gel Permeation Chromatography (GPC) or Acidified Silica.

-

-

Analysis:

-

Quantification: Liquid Scintillation Counting (LSC) for total radioactivity.

-

Metabolite ID: GC/ECNI-MS (Gas Chromatography-Electron Capture Negative Ionization Mass Spectrometry).

-

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for assessing BDE-100 toxicokinetics, from dosing to mass spectrometric analysis.

Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters derived from rodent studies (Hakk et al., 2006; Staskal et al., 2006).

| Parameter | Value (Rat) | Value (Mouse) | Notes |

| Absorption | > 85% | > 85% | Highly efficient oral uptake. |

| Retention (72h) | > 70% | ~ 60-70% | High retention due to lipophilicity. |

| Urinary Excretion | < 0.1% | 1 - 5% | Mice excrete more via urine (MUP binding). |

| Fecal Excretion | ~ 20 - 26% | ~ 30 - 40% | Main route of elimination. |

| Half-Life (t1/2) | Est. 6–10 days | Est. 10–20 days | Slower elimination than BDE-47. |

| Major Metabolite | 5'-OH-BDE-100 | 5'-OH-BDE-100 | Species differences in hydroxylation rates. |

Toxicological Implications

The metabolism of BDE-100 is a double-edged sword. While it facilitates excretion by increasing polarity, the intermediate hydroxylated metabolites (OH-BDEs) are often more toxic than the parent compound.

-

Thyroid Disruption: OH-BDEs structurally resemble thyroid hormones (T3/T4). They competitively bind to transthyretin (TTR), displacing natural hormones and disrupting homeostasis.

-

Neurotoxicity: OH-BDEs accumulate in the brain and have been shown to alter intracellular calcium signaling more potently than parent BDE-100.

References

-

Hakk, H., et al. (2006).[11] "Tissue disposition, excretion and metabolism of 2,2',4,4',6-pentabromodiphenyl ether (BDE-100) in male Sprague-Dawley rats." Xenobiotica, 36(1), 79-94. Link

-

Staskal, D. F., et al. (2006).[12][13] "Toxicokinetics of polybrominated diphenyl ether congeners 47, 99, 100, and 153 in mice." Toxicological Sciences, 94(1), 28-37. Link

-

Feo, M. L., et al. (2013). "In vitro metabolism of BDE-47, -99, and -209 in human, rat, and fish liver microsomes." Environmental Science and Pollution Research, 20, 7269–7277. Link

-

Gross, M. S., et al. (2015). "Primary role of cytochrome P450 2B6 in the oxidative metabolism of 2,2',4,4',6-pentabromodiphenyl ether (BDE-100) to hydroxylated BDEs." Chemical Research in Toxicology, 28(4), 672-681. Link

-

Qiu, X., et al. (2007).[13] "Hydroxylated metabolites of polybrominated diphenyl ethers in human blood samples from the United States." Environmental Health Perspectives, 117(1), 93-98. Link

Sources

- 1. Tissue disposition, excretion and metabolism of 2,2',4,4',6-pentabromodiphenyl ether (BDE-100) in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iris.epa.gov [iris.epa.gov]

- 3. Human Excretion of Polybrominated Diphenyl Ether Flame Retardants: Blood, Urine, and Sweat Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dndi.org [dndi.org]

- 5. researchgate.net [researchgate.net]

- 6. osti.gov [osti.gov]

- 7. Hydroxylated Metabolites of the Polybrominated Diphenyl Ether Mixture DE-71 Are Weak Estrogen Receptor-α Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Distribution of polybrominated diphenyl ethers (PBDEs) in placental tissues of maternal and fetal origin in exposed Wistar rats and associations with thyroid hormone levels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ovid.com [ovid.com]

- 10. Apparent Half-Lives of Hepta- to Decabrominated Diphenyl Ethers in Human Serum as Determined in Occupationally Exposed Workers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iris.epa.gov [iris.epa.gov]

- 12. Metabolism of Polybrominated Diphenyl Ethers (PBDEs) by Human Hepatocytes in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Environmental Degradation Pathways of 2,2',4,6-Tetrabromodiphenyl Ether (BDE-50): A Mechanistic and Methodological Guide

Executive Summary & Molecular Context

As global environmental monitoring shifts from legacy commercial mixtures to specific highly persistent congeners, understanding the exact degradation mechanics of individual polybrominated diphenyl ethers (PBDEs) is critical. 2,2',4,6-Tetrabromodiphenyl ether (BDE-50) represents a unique toxicological and analytical challenge. Unlike symmetrically substituted congeners, BDE-50 possesses three ortho-bromines (positions 2, 6 on the first ring, and 2' on the second) and one para-bromine (position 4).

This 2,2',6-tribromo substitution pattern creates massive steric hindrance, forcing the ether dihedral angle into a highly twisted, non-planar conformation. As a Senior Application Scientist, I approach BDE-50 not just as a pollutant, but as a sterically strained system where quantum mechanical instability dictates its environmental fate. This guide deconstructs the structural causality behind BDE-50's degradation and outlines the self-validating experimental workflows required to track it.

Quantum Mechanics & Structural Causality of Degradation

Photolytic Reductive Debromination and Cyclization

Direct photolysis is the most aggressive transformation process for BDE-50 in surface waters and the gas phase. The degradation is highly regioselective, driven by the molecule's transition from the ground state (

-

Reductive Debromination: Upon UV excitation, the C-Br bonds at the ortho-positions experience the greatest physical lengthening because the ortho-bromine atoms accumulate the highest positive atomic charge in the

state[1]. Consequently, photoreactivity strictly follows the sequence of ortho > meta > para[1]. BDE-50 rapidly ejects its ortho-bromines to relieve steric strain, forming lower brominated tri-BDEs (such as BDE-17) and eventually completely debrominating to diphenyl ether (DPE). -

PBDF Formation: The proximity of the ortho-bromines to the central ether oxygen introduces a secondary, highly toxic pathway. PBDEs with ortho-bromine substituents can undergo intramolecular cyclization under UV light to generate polybrominated dibenzofurans (PBDFs). This occurs via an O/o-C coupling mechanism, where the pre-PBDF adduct self-ejects a hydrogen or bromine atom to close the furan ring[1].

Anaerobic Dehalorespiration

In anoxic benthic sediments, BDE-50 is subjected to microbial degradation. Specific anaerobic bacteria, such as Dehalococcoides-containing enrichment cultures, utilize PBDEs as terminal electron acceptors in a process known as dehalorespiration[2]. While higher brominated congeners (hepta- to deca-BDEs) are highly resistant to microbial attack due to low bioavailability, tetra-BDEs like BDE-50 are readily debrominated. The microbial enzymatic pockets systematically cleave the bromine atoms, yielding di-BDEs, mono-BDEs, and ultimately diphenyl ether[2].

Aerobic Advanced Oxidation ( Attack)

In atmospheric aerosols and oxygenated waters, direct photolysis is complemented by indirect photolysis via hydroxyl radical (

Visualizing the Degradation Mechanics

Figure 1: Primary environmental degradation pathways of BDE-50 across different matrices.

Self-Validating Experimental Methodologies

To accurately track BDE-50 degradation without falling victim to analytical artifacts (such as matrix suppression or abiotic hydrolysis), researchers must employ a strictly controlled, self-validating workflow based on High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) principles, such as EPA Method 1614[4].

Step-by-Step Analytical Protocol

-

Isotope Dilution & Matrix Spiking: Prior to any extraction or irradiation, spike the environmental matrix with a precise known concentration of

-labeled BDE-50. Because BDE-50 and structurally similar congeners (like BDE-51) can co-elute[5], the labeled internal standard acts as an absolute reference point. -

Controlled Environmental Simulation:

-

Photolysis: Expose the spiked matrix to simulated sunlight (Xenon arc lamp, 290–400 nm). Maintain a parallel "Dark Control" wrapped in aluminum foil.

-

Biodegradation: Inoculate anaerobic microcosms with Dehalococcoides cultures[2]. Maintain a parallel "Autoclaved Control" to kill microbial activity.

-

-

Rigorous Lipid/Matrix Cleanup: Extract the samples using Solid-Phase Extraction (SPE). Pass the extract through an anthropogenic isolation column (acidified silica gel) to chemically burn off lipids, followed by Gel Permeation Chromatography (GPC) to remove high-molecular-weight interferences[4].

-

HRGC/HRMS Quantification: Inject the purified extract into the HRGC/HRMS. For PBDEs analyzed by Electron Impact (EI) ionization, the molecules reliably form

ion clusters without excessive fragmentation[6]. Use Selected Ion Monitoring (SIM) at a resolution of

Figure 2: Self-validating experimental workflow for BDE-50 degradation analysis.

Quantitative Data Summaries

Table 1: Physicochemical and Kinetic Parameters of BDE-50 Degradation

| Degradation Pathway | Dominant Environmental Matrix | Primary Mechanism | Key Transformation Products | Relative Kinetics |

| Direct Photolysis | Surface Water, Gas Phase | Reductive Debromination ( | Tri-BDEs (e.g., BDE-17), PBDFs | Fast (Hours to Days) |

| Anaerobic Biodegradation | Deep Sediments, Soils | Dehalorespiration (Microbial electron acceptance) | Lower BDEs, Diphenyl Ether | Slow (Months to Years) |

| Advanced Oxidation | Atmospheric Aerosols, Surface Water | Hydroxyl Radical ( | OH-PBDEs, Bromophenols | Moderate (Days to Weeks) |

Table 2: Self-Validating Experimental Protocol Logic

| Workflow Phase | Procedural Step | Scientific Causality & Self-Validation Logic |

| 1. Matrix Spiking | Addition of | Causality: Corrects for analyte loss during rigorous lipid removal. Validation: If surrogate recovery falls outside 50-150%, the sample is flagged, preventing false negatives. |

| 2. Controlled Degradation | Parallel execution of UV-irradiated samples and dark/autoclaved controls. | Causality: Isolates photochemical and biological degradation from abiotic hydrolysis. Validation: Degradation in dark controls indicates system contamination or non-target reactions. |

| 3. Lipid/Matrix Cleanup | Anthropogenic isolation column (acidified silica) followed by GPC. | Causality: Removes high-molecular-weight lipids that cause severe ion suppression in the MS source. Validation: Ensures stable baseline and prevents MS filament burnout. |

| 4. HRGC/HRMS Analysis | Selected Ion Monitoring (SIM) of | Causality: Differentiates BDE-50 from co-eluting isomers based on exact mass and retention time. Validation: Isotope ratio matching confirms peak identity. |

References

1.[3] The photodegradation of polybrominated diphenyl ethers (PBDEs) in various environmental matrices: Kinetics and mechanisms. PolyU Scholars Hub. URL: 2.[2] Microbial Debromination of Polybrominated Diphenyl Ethers by Dehalococcoides-Containing Enrichment Culture. Frontiers. URL: 3.[5] DEVELOPMENT AND VALIDATION OF A CONGENER-SPECIFIC PHOTODEGRADATION MODEL FOR POLYBROMINATED DIPHENYL ETHERS. PMC / NIH. URL: 4.[4] Method 1614 Brominated Diphenyl Ethers in Water Soil, Sediment and Tissue by HRGC/HRMS. US Environmental Protection Agency / Well Labs. URL: 5. Transformation Products of Organic Contaminants and Residues—Overview of Current Simulation Methods. Molecules / D-NB. URL: 6.[6] Chromatographic and Ionization Properties of Polybrominated Diphenyl Ethers Using GC/High-Resolution MS with Metastable Atom Bombardment and Electron Impact Ionization. Analytical Chemistry / ACS Publications. URL: 7.[1] Studies on the Decomposition of Selected Brominated. Murdoch Research Portal. URL:

Sources

- 1. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 2. Frontiers | Microbial Debromination of Polybrominated Diphenyl Ethers by Dehalococcoides-Containing Enrichment Culture [frontiersin.org]

- 3. research.polyu.edu.hk [research.polyu.edu.hk]

- 4. well-labs.com [well-labs.com]

- 5. DEVELOPMENT AND VALIDATION OF A CONGENER-SPECIFIC PHOTODEGRADATION MODEL FOR POLYBROMINATED DIPHENYL ETHERS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: Bioaccumulation and Biomagnification Dynamics of 2,2',4,6-Tetrabromodiphenyl Ether (BDE-50)

Executive Summary

This technical guide provides a comprehensive analysis of the bioaccumulation and biomagnification potential of 2,2',4,6-tetrabromodiphenyl ether (BDE-50) . While often overshadowed by its commercially dominant isomer BDE-47 (2,2',4,4'-TeBDE), BDE-50 represents a critical model for understanding the impact of steric hindrance on environmental persistence and metabolic clearance.

This document synthesizes physicochemical determinants, kinetic data, and metabolic pathways to establish a mechanistic understanding of BDE-50's behavior in biological systems. It serves as a reference for designing valid toxicokinetic assays and interpreting environmental monitoring data.

Part 1: Physicochemical Determinants of Bioaccumulation

The bioaccumulation potential of BDE-50 is fundamentally driven by its molecular hydrophobicity and steric configuration. Unlike planar halogenated aromatics (e.g., dioxins), BDE-50 possesses three ortho-substituted bromine atoms (positions 2, 2', and 6), which forces the two phenyl rings into a non-planar, twisted conformation. This structural rigidity significantly influences its interaction with transport proteins and metabolic enzymes.

Key Physicochemical Properties

The following parameters dictate the thermodynamic partitioning of BDE-50 between aqueous phases (blood, water) and lipid compartments (adipose tissue, membranes).

| Parameter | Value (Experimental/Predicted) | Relevance to Bioaccumulation |

| Molecular Formula | C₁₂H₆Br₄O | Core structure |

| Molecular Weight | 485.79 g/mol | Within the optimal range for passive membrane diffusion (<600 g/mol ). |

| Log Kow | 5.80 – 6.05 | High. Indicates strong lipophilicity; predicts BCF > 5,000 L/kg. |

| Water Solubility | ~1.2 × 10⁻⁷ mg/L (25°C) | Extremely low; drives partitioning into organic carbon and lipids. |

| Henry's Law Constant | ~3.6 × 10⁻⁴ atm-m³/mol | Semi-volatile; facilitates long-range atmospheric transport and deposition. |

Expert Insight: A Log Kow of ~5.8 places BDE-50 in the "super-hydrophobic" category. According to equilibrium partitioning theory, this predicts a Bioconcentration Factor (BCF) well above the regulatory threshold of 2,000, classifying it as a bioaccumulative substance (B).

Part 2: Bioaccumulation Kinetics & Biomagnification

Bioaccumulation is the net result of uptake (respiratory/dietary) versus elimination (metabolism/excretion). For BDE-50, the kinetics are distinct from other TeBDEs due to its substitution pattern.

Bioconcentration Factors (BCF)

While direct empirical BCF data for BDE-50 is scarcer than for BDE-47, QSAR modeling and comparative structural analysis provide robust estimates.

-

Predicted BCF (Fish): 5,000 – 12,000 L/kg (wet weight).

-

Mechanism: Passive diffusion across gill membranes followed by rapid partitioning into lipid-rich tissues (liver, gonads).

-

Equilibrium Time: Due to high hydrophobicity, steady-state equilibrium may require 60–90 days of constant exposure, necessitating prolonged experimental timelines.

Biomagnification and Trophic Transfer

BDE-50 exhibits Biomagnification (Trophic Magnification Factor, TMF > 1).

-

Dietary Uptake Efficiency: High (>40% absorption from dietary lipids).

-

Metabolic Resistance: The 2,2',6-substitution pattern creates steric hindrance around the ether bridge. This can inhibit ether cleavage and restrict access to the 2,3-epoxidation site required for certain metabolic pathways, potentially extending its half-life relative to less hindered congeners.

-

Trophic Dilution vs. Magnification: Unlike BDE-209 (which often undergoes biodilution due to low uptake), BDE-50 is small enough to be absorbed efficiently but stable enough to magnify up the food chain.

Part 3: Metabolic Transformation Pathways

Understanding the metabolism of BDE-50 is crucial for drug development professionals using it as a model for lipophilic drug clearance. The primary clearance mechanism is hepatic metabolism via Cytochrome P450 (CYP) enzymes.

Metabolic Routes

-

Oxidative Debromination: Sequential removal of bromine atoms. BDE-50 can be formed in vivo via the debromination of Penta- and Octa-BDEs. Conversely, BDE-50 degrades to Tri-BDEs.

-

Hydroxylation: Insertion of an -OH group onto the phenyl ring.

Pathway Visualization

The following diagram illustrates the formation of BDE-50 from higher congeners and its subsequent metabolism.

Caption: Figure 1. Metabolic trajectory of BDE-50, highlighting its dual role as a degradation product of higher BDEs and a precursor to toxic hydroxylated metabolites.

Part 4: Experimental Protocols for Assessment

To generate regulatory-grade data (GLP compliant), the following experimental workflow is recommended for determining BCF and metabolic stability.

In Vivo Bioconcentration Assay (Fish Model)

Standard: OECD Test Guideline 305 (Flow-through Fish Test).

-

Test System: Danio rerio (Zebrafish) or Oncorhynchus mykiss (Rainbow Trout).[8]

-

Dosing:

-

Prepare a flow-through system with BDE-50 concentrations at 1/100th and 1/1000th of the LC50 (e.g., 0.1 µg/L and 1.0 µg/L).

-

Use a generator column to ensure stable dissolution without exceeding water solubility.

-

-

Uptake Phase (28 days):

-

Sample water daily (verify concentration).

-

Sample fish (n=4) on days 3, 7, 14, 21, 28.

-

-

Depuration Phase (14-28 days):

-

Transfer remaining fish to clean water.

-

Sample fish on days 1, 3, 7, 14, 21.

-

-

Analysis:

-

Extract lipids using Soxhlet extraction (hexane:acetone).

-

Clean up via Gel Permeation Chromatography (GPC) to remove bulk lipids.

-

Analyze via GC-MS/MS (EI or ECNI mode) . Monitor m/z 79/81 (Br-) or molecular ion clusters.

-

Analytical Workflow Diagram

Caption: Figure 2. Standardized analytical workflow for the extraction and quantification of BDE-50 in biological matrices.

Part 5: Implications for Drug Development & Toxicology

For professionals in drug development, BDE-50 serves as a potent case study in lipophilic toxicity and metabolic activation .

-

Endocrine Disruption: The hydroxylated metabolites of BDE-50 (OH-BDEs) share structural homology with Thyroxine (T4). They can competitively bind to Transthyretin (TTR), displacing natural hormones and causing hypothyroidism. This mechanism is a critical screen for lipophilic drug candidates.

-

Neurotoxicity: BDE-50 accumulation in the brain (crossing the blood-brain barrier due to high lipophilicity) correlates with oxidative stress and altered cholinergic signaling.

-

Predictive Modeling: The deviation of BDE-50 kinetics from BDE-47 (due to steric effects) underscores the necessity of 3D-QSAR models over simple Log P-based predictions when assessing drug accumulation risks.

References

-

United States Environmental Protection Agency (EPA). (2010). An Exposure Assessment of Polybrominated Diphenyl Ethers. EPA/600/R-08/086F. [Link]

-

National Institute of Standards and Technology (NIST). (2023). This compound Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69. [Link]

-

World Health Organization (WHO). (1994). Brominated Diphenyl Ethers.[3][5][6][9][10][11] Environmental Health Criteria 162. International Programme on Chemical Safety. [Link]

-

Stockholm Convention on Persistent Organic Pollutants. (2009). Listing of Tetrabromodiphenyl Ether and Pentabromodiphenyl Ether.[12] [Link]

-

European Chemicals Agency (ECHA). (2012). Support Document for Identification of Bis(pentabromophenyl) ether (DecaBDE) as a Substance of Very High Concern. [Link][8][10][13][14][15]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Toxicological Effects and Mechanisms of 2,2',4,4'-Tetrabromodiphenyl Ether (BDE-47) on Marine Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Is decabromodiphenyl ether (BDE-209) a developmental neurotoxicant? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. Toxicity of 2, 2', 4, 4'-tetrabromodiphenyl ether (BDE-47) on the green microalgae Chlorella sp. and the role of cellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. "Toxicity of 2,2’,4,4’-tetrabromodiphenyl ether (BDE-47) on oligodendro" by Ryann Henry, Reagan Vander Heide et al. [digitalcommons.sacredheart.edu]

- 10. researchgate.net [researchgate.net]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 12. researchgate.net [researchgate.net]

- 13. Biodegradation of decabromodiphenyl ether (BDE 209) by a newly isolated bacterium from an e-waste recycling area - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Non-targeted screening workflows for gas chromatography–high-resolution mass spectrometry analysis and identification of biomagnifying contaminants in biota samples - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

2,2',4,6-Tetrabromodiphenyl ether sources and environmental release

The following technical guide details the sources, environmental dynamics, and analytical characterization of 2,2',4,6-Tetrabromodiphenyl ether (BDE-50) .

Sources, Environmental Release, and Analytical Characterization[1]

Executive Summary

This compound (BDE-50) is a specific tetra-brominated congener within the polybrominated diphenyl ether (PBDE) family.[1] Unlike its widely prevalent isomer BDE-47 (2,2',4,4'-tetraBDE), BDE-50 is not a dominant component of commercial flame retardant mixtures. Instead, it serves a critical role in environmental forensics as a degradation marker resulting from the photolytic debromination of higher-brominated congeners (such as DecaBDE) and as a precision surrogate internal standard in analytical toxicology due to its low background abundance in biological matrices.

This guide addresses the specific physicochemical origins, release pathways, and rigorous quantification protocols for BDE-50, designed for researchers in environmental toxicology and drug development.

Part 1: Chemical Identity and Commercial Origins

1.1 Structural Distinction

BDE-50 is defined by the substitution of bromine atoms at the ortho (2, 2', 6) and para (4) positions. This ortho-rich substitution pattern sterically hinders the rotation of the diphenyl ether bond, influencing its interaction with biological receptors (e.g., AhR, ryanodine receptors) differently than the para-substituted BDE-47.

| Property | BDE-50 (Target) | BDE-47 (Common Isomer) |

| IUPAC Name | This compound | 2,2',4,4'-Tetrabromodiphenyl ether |

| Substitution Pattern | 2, 2', 4, 6 (Three ortho) | 2, 2', 4, 4' (Two ortho) |

| Primary Origin | Photolytic degradation / Trace impurity | Major component of Commercial PentaBDE |

| Environmental Abundance | Low / Trace | High (Ubiquitous) |

| Analytical Use | Surrogate / Internal Standard | Target Analyte |

1.2 Sources and Release Mechanisms

While BDE-50 is found as a trace impurity (<1%) in historical commercial mixtures like DE-71 and Bromkal 70-5DE (Technical PentaBDE), its primary environmental source is secondary formation .

-

Primary Release (Minor): Leaching from legacy polyurethane foams (PUF) and textiles treated with technical PentaBDE mixtures.

-

Secondary Formation (Major): Stepwise debromination of DecaBDE (BDE-209) and OctaBDE. High-energy UV exposure causes the loss of bromine atoms from the fully brominated BDE-209 molecule. The pathway often proceeds through nona- and octa-BDEs, eventually yielding tetra-BDEs, including BDE-50.

Diagram 1: BDE-50 Formation and Release Pathway The following logic flow illustrates the degradation cascade from commercial DecaBDE to BDE-50.

Caption: Photolytic degradation pathway showing the secondary formation of BDE-50 from commercial DecaBDE sources.

Part 2: Environmental Fate and Transport

2.1 Environmental Dynamics

BDE-50 exhibits high lipophilicity (log Kow ~ 5.9–6.2), driving its partition into organic carbon in soil and lipid tissues in biota. However, its specific ortho-substitution pattern makes it more susceptible to further metabolic breakdown compared to BDE-47.

-

Atmospheric Transport: BDE-50 exists primarily in the particulate phase in the atmosphere due to its low vapor pressure. It can undergo long-range transport (LRT) bound to dust particles.

-

Photostability: In surface soils and house dust, BDE-50 is generated via the photolysis of BDE-209 but is also subject to further degradation into tri-BDEs (e.g., BDE-17) upon continued UV exposure.

Part 3: Analytical Methodologies (The Protocol)

For researchers and drug development professionals, the accurate quantification of BDE-50 is challenging due to potential co-elution with other tetra-BDEs (like BDE-51). The following protocol utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Capture Negative Ionization (ECNI) for high sensitivity.

3.1 Experimental Workflow: Extraction and Clean-up

Objective: Isolate BDE-50 from biological matrices (e.g., serum, lipid tissue) while removing interfering lipids.

Step-by-Step Protocol:

-

Sample Preparation: Homogenize 2g of biological tissue. Spike with 13C-labeled BDE-50 (internal standard) to correct for recovery losses. Note: Using labeled BDE-50 is crucial because native BDE-50 levels are low.

-

Extraction: Perform Soxhlet extraction with hexane:acetone (1:1 v/v) for 16 hours.

-

Lipid Removal (Acid Digestion): Treat the extract with concentrated sulfuric acid (H2SO4). BDEs are stable in acid, while lipids are degraded. Centrifuge and collect the organic layer.

-

Fractionation: Pass the extract through a multilayer silica gel column (acid/neutral/base silica). Elute with hexane.

-

Concentration: Evaporate solvent to near dryness under a gentle nitrogen stream. Reconstitute in 50 µL of isooctane containing injection standard (e.g., 13C-BDE-138).

3.2 Instrumental Analysis (GC-MS/MS)

Causality of Choice: ECNI mode is selected over Electron Impact (EI) because bromine atoms possess high electron affinity, offering 10-100x lower detection limits for PBDEs.

-

Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm). Critical: A 30m column is required to chromatographically resolve BDE-50 from BDE-51.

-

Carrier Gas: Helium at 1.0 mL/min.

-

Reagent Gas: Methane (for ECNI).

-

Ions Monitored:

-

Quantification: m/z 79 and 81 (Bromine isotopes).

-

Confirmation: m/z 486 (Molecular ion cluster [M]- for Tetra-BDE).

-

Diagram 2: Analytical Workflow for BDE-50 Quantification This workflow ensures the separation of BDE-50 from interfering congeners.

Caption: Step-by-step analytical protocol for isolating and quantifying BDE-50 in complex biological matrices.

Part 4: Toxicological Implications for Drug Development

4.1 Metabolic Interactions (CYP Enzymes)

For drug development professionals, BDE-50 is relevant as a potential modulator of drug-metabolizing enzymes.

-

CYP Induction: Like other PBDEs, BDE-50 can activate the Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR), leading to the upregulation of CYP3A4 and CYP2B6. This creates a potential for drug-drug interactions (DDI) where the metabolism of co-administered pharmaceuticals is accelerated.

-

Metabolism: BDE-50 is metabolized by CYP2B6 into hydroxylated metabolites (OH-BDEs). These metabolites often exhibit higher toxicity and endocrine-disrupting potential than the parent compound.

4.2 Endocrine Disruption

The structural similarity of BDE-50 to thyroxine (T4) allows it to interfere with thyroid hormone transport.

-

Mechanism: BDE-50 and its OH-metabolites compete with T4 for binding to transthyretin (TTR), potentially reducing circulating T4 levels (hypothyroidism).

-

Relevance: In preclinical toxicology screening, background exposure to BDE-50 (via diet or dust) could confound thyroid function assays.

References

-

Environmental Protection Agency (EPA). (2017). Technical Fact Sheet – Polybrominated Diphenyl Ethers (PBDEs). United States Environmental Protection Agency. Link

-

Stapleton, H. M., et al. (2008). Debromination of the Flame Retardant Decabromodiphenyl Ether by Juvenile Carp (Cyprinus carpio). Environmental Science & Technology. Link

-

AccuStandard. (2023). Flame Retardant Standards: PBDE Congeners and Metabolites. AccuStandard Reference Materials.[2][3][4][5] Link

-

World Health Organization (WHO). (2006). Brominated Diphenyl Ethers: Environmental Health Criteria 162. International Programme on Chemical Safety. Link

-

Sjödin, A., et al. (2004). Retrospective Time-Trend Study of Brominated Flame Retardants and Polychlorinated Biphenyls in Human Serum. Environmental Health Perspectives. Link

Sources

Methodological & Application

GC-MS/MS parameters for 2,2',4,6-Tetrabromodiphenyl ether quantification

The following Application Note and Protocol is designed for researchers and analytical scientists involved in toxicokinetic studies, environmental monitoring, and drug development safety assessments. It addresses the high-sensitivity quantification of 2,2',4,6-Tetrabromodiphenyl ether (BDE-100) using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) in Electron Ionization (EI) mode.

Analyte: this compound (BDE-100) Matrix Applicability: Biological Fluids (Plasma/Serum), Tissue, and Environmental Solids Technique: Isotope Dilution GC-MS/MS (EI Mode)[1]

Executive Summary & Scientific Rationale

In the context of drug development and toxicology, BDE-100 is a critical pentabrominated congener often monitored to assess bioaccumulation or background interference in metabolic studies. While Electron Capture Negative Ionization (ECNI) has historically offered superior sensitivity for total bromine determination, it lacks the structural selectivity required to distinguish specific congeners in complex biological matrices.

Why GC-EI-MS/MS?

We utilize Triple Quadrupole (QqQ) MS in Electron Ionization (EI) mode for this protocol. Unlike ECNI, which primarily generates non-specific

Experimental Design & Reagents

To ensure data integrity compliant with GLP standards, Isotope Dilution is mandatory. This corrects for extraction losses and matrix effects in real-time.

Standards Configuration

-

Native Standard: BDE-100 (AccuStandard/Wellington Labs), >99% purity.

-

Internal Standard (Surrogate):

-labeled BDE-100.-

Rationale: The

analog co-elutes with the native target but is mass-resolved, providing perfect compensation for injection variability and ionization suppression.

-

-

Recovery Standard:

-BDE-138 (or similar hexa-BDE not present in sample).-

Usage: Spiked after extraction but before injection to calculate absolute recovery of the Internal Standard.

-

Sample Preparation Workflow

The following workflow is optimized for biological matrices (serum/tissue) to remove lipids, which are the primary interference in PBDE analysis.

Figure 1: Optimized Sample Preparation Workflow for BDE-100 Quantitation in Biological Matrices.

Protocol Highlights:

-

Extraction: For serum, use LLE with Hexane:Methyl tert-butyl ether (MTBE) (1:1). For tissue, homogenization followed by extraction is required.

-

Lipid Cleanup (Critical): PBDEs are lipophilic. Treat the extract with concentrated sulfuric acid (

) or pass through acidified silica gel (44% w/w).-

Caution: Ensure the acid phase is completely separated to prevent column degradation.

-

-

Solvent Exchange: Final extract should be in Nonane or Dodecane (keeper solvents) to prevent evaporation of the sample inside the autosampler vial.

GC-MS/MS Method Parameters

The instrumental method focuses on resolving BDE-100 from its critical isomers (e.g., BDE-99) and maximizing signal-to-noise via specific MRM transitions.

Gas Chromatography (GC) Conditions[2][3][4][5][6][7][8][9]

-

Column: Agilent DB-5ms UI (Ultra Inert) or Phenomenex ZB-SemiVolatiles.

-

Dimensions: 15 m

0.25 mm -

Expert Insight: A 15 m column is preferred over 30 m for PBDEs to reduce the residence time of thermally labile higher-brominated congeners (though BDE-100 is stable, this allows simultaneous analysis of BDE-209). The thin film (0.10 µm) minimizes bleed and improves peak shape for high boilers.

-

-

Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

-

Inlet: PTV (Programmed Temperature Vaporization) or Splitless.

-

Temp: 280°C (Isothermal) or Ramp 100°C

300°C (PTV). -

Injection Vol: 2 µL.

-

-

Oven Program:

-

110°C (Hold 1 min)

-

40°C/min to 200°C

-

10°C/min to 300°C (Hold 4 min)

-

Mass Spectrometry (MS/MS) Parameters[2][3][5][6][7][8][9][13][14]

-

Source: Electron Ionization (EI), 70 eV.[5]

-

Source Temp: 280°C (High temp prevents condensation of brominated species).

-

Transfer Line: 300°C.[6]

-

Collision Gas: Nitrogen or Argon (1.5 mTorr).

MRM Transition Table (BDE-100)

BDE-100 (Pentabromodiphenyl ether,

| Compound | Type | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Dwell (ms) | Rationale |

| BDE-100 | Quant | 563.6 ( | 403.7 ( | 25 | 50 | High abundance, specific loss of |

| BDE-100 | Qual | 565.6 ( | 405.7 ( | 25 | 50 | Confirmation of Br isotope pattern |

| IS | 575.6 ( | 415.7 ( | 25 | 50 | Shift of +12 Da from native |

Note: Exact precursor masses may vary slightly based on quadrupole calibration; optimize using the "Auto-Tune" feature with the specific standard.

Data Analysis & Quality Control

To establish Trustworthiness and Self-Validation , the following criteria must be met for every batch.

Identification Criteria

-

Retention Time (RT): Sample peak must be within

0.05 min of the Internal Standard RT. -

Ion Ratio: The ratio of Quant/Qual transition areas must be within

20% of the daily calibration standard. -

Signal-to-Noise (S/N): >10:1 for Quantitation Limit (LOQ).

Quantification Calculation (Isotope Dilution)

Concentration (

Where:

- = Area of Native and Internal Standard.[3]

- = Amount of IS spiked (ng).

- = Weight/Volume of sample.

Troubleshooting & Expert Tips

-

Carryover: PBDEs are "sticky." Use a minimum of 5 solvent washes (Toluene/Acetone) between injections. If BDE-100 carryover persists, replace the inlet liner and trim 10 cm from the column head.

-

Interferences: BDE-99 and BDE-100 elute closely. Ensure baseline resolution (

) by optimizing the oven ramp rate between 200°C and 260°C. If they co-elute, check the column integration; BDE-100 typically elutes after BDE-99 on a DB-5ms phase. -

Breakdown: While BDE-100 is stable, the presence of BDE-47 in a pure BDE-100 standard indicates thermal degradation in the injector (debromination). Clean the source and replace the liner.

References

-

U.S. EPA. (2010). Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.[9] U.S. Environmental Protection Agency. Link

-

Agilent Technologies. (2018). Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS. Application Note. Link

-

Thermo Fisher Scientific. (2019). Fast, Ultra-Sensitive Analysis of PBDEs in Food Using Advanced GC-MS/MS Technology. Application Note 10674. Link

-

Stapleton, H. M., et al. (2006). Measurement of Polybrominated Diphenyl Ethers on Hand Wipes: Estimating Exposure from Hand-to-Mouth Contact. Environmental Science & Technology.[2] Link

Sources

- 1. Polybrominated Diphenyl Ether (PBDE) Serum Concentrations in Italian Women of Reproductive Age - PMC [pmc.ncbi.nlm.nih.gov]

- 2. well-labs.com [well-labs.com]

- 3. epa.gov [epa.gov]

- 4. postnova.com [postnova.com]

- 5. scispace.com [scispace.com]

- 6. public.jenck.com [public.jenck.com]

- 7. agilent.com [agilent.com]

- 8. agilent.com [agilent.com]

- 9. epa.gov [epa.gov]

High-resolution mass spectrometry for 2,2',4,6-Tetrabromodiphenyl ether analysis

Application Note: High-Resolution Mass Spectrometry for 2,2',4,6-Tetrabromodiphenyl Ether (BDE-50) Analysis

Abstract

This protocol details the targeted quantification of this compound (BDE-50), a tetra-brominated diphenyl ether congener, using Gas Chromatography coupled with High-Resolution Mass Spectrometry (GC-HRMS). Unlike the dominant commercial congener BDE-47 (2,2',4,4'-TetraBDE), BDE-50 features a unique tri-ortho substitution pattern (2,2',6), resulting in distinct chromatographic behavior and toxicological potential. This guide establishes a self-validating isotope dilution method compliant with EPA Method 1614A standards, ensuring separation from isobaric interferences and precise quantification at femtogram levels.

Introduction & Scientific Rationale

Polybrominated diphenyl ethers (PBDEs) are persistent organic pollutants.[1][2] While BDE-47, BDE-99, and BDE-100 dominate technical mixtures, minor congeners like BDE-50 (2,2',4,6-TetraBDE) are critical for forensic source apportionment and metabolic degradation studies.

The Analytical Challenge:

-

Isobaric Interference: BDE-50 (C₁₂H₆Br₄O) shares the exact elemental composition and mass with BDE-47. Low-resolution MS (LRMS) cannot distinguish them based on mass alone.

-

Elution Proximity: BDE-50 elutes in close proximity to other tetra-BDEs. Its tri-ortho structure generally reduces planarity, often causing it to elute earlier than BDE-47 on non-polar phases (e.g., DB-5ms), but rigorous chromatographic resolution is required.

-

Sensitivity: Environmental levels of BDE-50 are typically orders of magnitude lower than BDE-47, necessitating the high sensitivity of Magnetic Sector HRMS (>10,000 resolution) to eliminate matrix noise.

Methodological Principles

This protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) .

-

Ionization: Electron Ionization (EI) at 35–70 eV is used to generate stable molecular ions (

), which are more selective than the bromide ions ( -

Resolution: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode at a resolution of

10,000 (10% valley definition). This resolves the target mass defect from potential interferences like polychlorinated biphenyls (PCBs) or matrix hydrocarbons. -

Quantification: Since

C-labeled BDE-50 is rarely commercially available,

Experimental Protocol

Reagents and Standards

-

Native Standard: BDE-50 (2,2',4,6-TetraBDE), >98% purity.

-

Internal Standard (Surrogate):

C -

Injection Internal Standard:

C -

Solvents: Nonane (keeper solvent), Dichloromethane (DCM), Hexane (Pesticide Grade).

Sample Preparation Workflow

Target Matrices: Serum, Tissue, Sediment.

Step 1: Extraction

-

Tissue/Sediment: Homogenize with sodium sulfate (Na₂SO₄) to dry. Soxhlet extract with DCM:Hexane (1:1) for 16–24 hours.

-

Serum: Liquid-liquid extraction with Hexane:Methyl tert-butyl ether (MTBE).

-

Crucial Step: Spike

C-BDE-47 Surrogate prior to extraction to correct for losses.

Step 2: Lipid Removal (Acid Wash)

-

PBDEs are stable in acid. Treat extract with concentrated H₂SO₄ or pass through an acid-silica column (44% w/w H₂SO₄ on silica).

-

Why? Lipids co-extract and will destroy the GC column and suppress MS signal.

Step 3: Fractionation

-

Use an activated Alumina or Florisil column.

-

Elute with Hexane (Fraction 1: Non-polar interferences) followed by varying DCM/Hexane ratios to collect PBDEs.

-

Concentrate final extract to 20

L in Nonane.

Instrumental Parameters (GC-HRMS)

Gas Chromatograph (e.g., Agilent 7890 / Thermo Trace 1310)

-

Column: DB-5ms or TG-5SilMS (30 m

0.25 mm-

Note: A 30m column is recommended over 15m to ensure baseline separation of BDE-50 from BDE-47.

-

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Injection: 1-2

L Splitless @ 280°C. -

Oven Program:

-

Start: 100°C (hold 2 min).

-

Ramp 1: 20°C/min to 200°C.

-

Ramp 2: 4°C/min to 300°C (hold 10 min).

-

Total Run Time: ~40 mins.

-

High-Resolution Mass Spectrometer (e.g., Thermo DFS / Jeol JMS-800D)

-

Electron Energy: 35–45 eV (Optimized for molecular ion intensity).

-

Source Temp: 260°C.

-

Resolution: 10,000 (10% Valley).

-

Lock Mass: PFK (Perfluorokerosene).

SIM Acquisition Table (Tetra-BDE Window)

| Analyte | Ion Type | Mass (m/z) | Composition | Dwell Time (ms) |

|---|

| BDE-50 | Quantitation | 485.6897 |

Data Visualization & Workflow

The following diagram illustrates the critical path from sample extraction to data validation, highlighting the self-correcting nature of the Isotope Dilution technique.

Caption: Analytical workflow for BDE-50. The dashed line represents the mathematical correction of analyte concentration based on the recovery of the

Quality Assurance & Data Interpretation

Identification Criteria

To positively identify BDE-50, the following criteria must be met:

-

Retention Time (RT): The peak must elute at the expected RT relative to the

C-BDE-47 standard. (Note: BDE-50 typically elutes slightly before BDE-47 due to ortho-substitution effects). -

Signal-to-Noise: S/N > 10:1 for the quantitation ion.

-

Ion Ratio: The ratio of m/z 485.69 to 487.69 must be within

15% of the theoretical value (approx 1.03 for 4 Bromines).

Quantification (Isotope Dilution)

Calculate concentration using the Relative Response Factor (RRF):

Where:

- = Concentration of BDE-50

- = Area of BDE-50 (m/z 485.69 + 487.69)

-

= Concentration of

-

= Area of

Troubleshooting Critical Pairs

-

Issue: Co-elution with BDE-47.

-

Solution: If the valley between BDE-50 and BDE-47 is >10%, reduce the GC ramp rate between 200°C and 260°C to 2°C/min.

References

-

U.S. EPA. (2010). Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. U.S. Environmental Protection Agency. Link

-

Cambridge Isotope Laboratories. (2024). BDE-50 and BDE-47 Standard Reference Materials.Link

-

Korytár, P., et al. (2005). Retention-time database of 126 polybrominated diphenyl ether congeners on seven capillary gas chromatographic columns. Journal of Chromatography A. Link

-

Stapleton, H. M. (2006). Instrumental methods and challenges in quantifying polybrominated diphenyl ethers in environmental extracts. Analytical and Bioanalytical Chemistry.[1][7] Link

Sources

- 1. gcms.labrulez.com [gcms.labrulez.com]

- 2. researchgate.net [researchgate.net]

- 3. uni-saarland.de [uni-saarland.de]

- 4. Ionization Modes: EI : Shimadzu (Asia Pacific) [shimadzu.com.sg]

- 5. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

- 6. Instrumental methods and challenges in quantifying polybrominated diphenyl ethers in environmental extracts: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. amchro.com [amchro.com]

Application Note: High-Performance Solid-Phase Extraction (SPE) of 2,2',4,6-Tetrabromodiphenyl Ether from Water

Abstract & Scope

This application note details a robust Solid-Phase Extraction (SPE) protocol for the isolation and enrichment of 2,2',4,6-Tetrabromodiphenyl ether (a tetra-brominated diphenyl ether, often identified as BDE-50) from aqueous matrices. Polybrominated diphenyl ethers (PBDEs) are hydrophobic, persistent organic pollutants (POPs) used extensively as flame retardants.

The protocol utilizes a divinylbenzene (DVB) polymeric sorbent to ensure high recovery (>85%) despite the analyte's high Log Kow (~5.9–6.2) and tendency to adsorb to container walls. This method is aligned with principles from EPA Method 527 and EPA Method 1614A , optimized for trace-level detection (ng/L) via GC-MS/MS.

Scientific Background & Experimental Logic

The Physicochemical Challenge

This compound is highly lipophilic. In aqueous solution, it exhibits a strong "hydrophobic effect," driving it to partition out of the bulk water phase and onto the glass walls of sampling containers or suspended particulate matter.

-

Critical Failure Point: Failure to rinse the sample bottle with the elution solvent after loading will result in significant analyte loss (up to 40%).

-

Solution: This protocol employs a "bottle rinse" elution strategy, where the elution solvent is introduced to the sample bottle first, dissolving wall-adsorbed analytes before being passed through the SPE cartridge.

Sorbent Selection: Polymeric vs. Silica

While C18 silica is traditional, Polystyrene-Divinylbenzene (SDVB) polymeric sorbents are superior for PBDEs because:

-

Surface Area: SDVB offers higher surface area (~800 m²/g) for π-π interactions with the aromatic rings of the ether.

-

Drying Tolerance: Unlike C18, polymeric phases do not dewet or lose retention capacity if they accidentally dry out during vacuum processing.

-

pH Stability: SDVB is stable across the pH 1–14 range, allowing for aggressive matrix modification if necessary.

Materials & Reagents

| Category | Specification | Purpose |

| SPE Cartridge | Polymeric DVB (200 mg / 6 mL) or SDVB Disk (47 mm) | Primary capture mechanism. |

| Elution Solvent A | Ethyl Acetate (Pesticide Grade) | High solubility for PBDEs; disrupts wall adsorption. |

| Elution Solvent B | Dichloromethane (DCM) | Strong organic modifier for complete elution. |

| Conditioning | Methanol (MeOH) | Activates sorbent pores. |

| Preservative | Sodium Thiosulfate or Ascorbic Acid | Dechlorination (prevents oxidation of analyte). |

| Drying Agent | Anhydrous Sodium Sulfate (Na₂SO₄) | Removes residual water from extract. |

| Glassware | Silanized or solvent-rinsed (Acetone/DCM) | Minimizes active sites for adsorption. NO TEFLON. |

Warning: Avoid PTFE (Teflon) tubing or liners where possible. PBDEs can adsorb irreversibly to PTFE. Use PEEK or stainless steel for transfer lines.

Experimental Protocol

Phase 1: Sample Preparation[1][2][3]

-

Collection: Collect 1 L of water in an amber glass bottle with a PTFE-lined screw cap.

-

Dechlorination: Add 80 mg Sodium Thiosulfate or Ascorbic Acid if residual chlorine is present.

-

Modification: Add 5 mL of Methanol to the 1 L sample.

-

QC Spiking: Add Surrogate Standard (e.g., ¹³C-labeled BDE-47) to every sample to monitor extraction efficiency.

Phase 2: Solid-Phase Extraction (SPE) Workflow[5]

Step 1: Conditioning[1][2]

-

Rinse cartridge with 5 mL Dichloromethane (DCM) .

-

Rinse with 5 mL Methanol .

-

Rinse with 10 mL Reagent Water .[1]

-

Critical: Do not let the cartridge go dry after the water rinse.

Step 2: Loading

-

Load the 1 L sample at a flow rate of 10–15 mL/min .

-

Note: Fast flow rates (>20 mL/min) can cause breakthrough due to slow mass transfer kinetics of large PBDE molecules.

Step 3: Bottle Rinse (The "Self-Validating" Step)

-

After the sample has passed through, the bottle will still contain adsorbed BDE-50.

-

Add 5 mL Ethyl Acetate directly into the empty sample bottle. Cap and swirl/shake ensuring the solvent coats all internal surfaces.

-

Logic: This recovers the "lost" fraction adhering to the glass.

Step 4: Elution[3][4]

-

Dry the Cartridge: Apply full vacuum for 10–15 minutes. Residual water interferes with GC injection and recovery.

-

Elution 1: Pour the 5 mL Ethyl Acetate (from the bottle rinse in Step 3) into the cartridge reservoir. Allow to soak for 1 minute, then elute by gravity or slow vacuum.

-

Elution 2: Rinse the bottle again with 5 mL Dichloromethane (DCM) . Transfer to cartridge, soak for 1 minute, and elute.

-

Elution 3: Add a final 5 mL DCM directly to the cartridge to ensure quantitative recovery.

Phase 3: Extract Concentration

-

Drying: Pass the combined eluate through a small column of Anhydrous Sodium Sulfate to remove trace water.

-

Evaporation: Concentrate the extract to ~1 mL using a gentle stream of Nitrogen (TurboVap) at 35°C.

-

Caution: Do not evaporate to dryness. PBDEs are semi-volatile and can be lost if the solvent is completely removed.

-

-

Final Volume: Adjust to exactly 1.0 mL with Ethyl Acetate.

-

Internal Standard: Add Internal Standard (e.g., Chrysene-d12 or Phenanthrene-d10) prior to GC-MS analysis.

Visual Workflow (Graphviz)

Figure 1: Optimized SPE workflow highlighting the critical bottle rinse step to recover hydrophobic BDE-50.

Quality Control & Performance Metrics

To ensure Trustworthiness and Self-Validation , the following criteria must be met:

| Parameter | Acceptance Criteria | Troubleshooting Logic |

| Surrogate Recovery | 70% – 130% | <70%: Check flow rate (too fast?) or bottle rinse (skipped?).>130%: Matrix enhancement or solvent evaporation error. |

| Laboratory Reagent Blank (LRB) | < 1/3 MRL (Min. Reporting Level) | High Blank: Glassware contamination. Bake glassware at 400°C for 4 hours. |

| Precision (RSD) | < 20% | Inconsistent drying or nitrogen blowdown technique. |

| Breakthrough Check | < 5% in backup cartridge | Sorbent capacity exceeded or channeling occurred. |

Typical Recovery Data (Simulated for BDE-50)

-

Reagent Water: 92% ± 4%

-

Surface Water: 88% ± 6%

-

Drinking Water: 90% ± 5%

References

-

U.S. Environmental Protection Agency. (2009). Method 527: Determination of Selected Pesticides and Flame Retardants in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS).[5] EPA Technical Support Center. Link

-

U.S. Environmental Protection Agency. (2010).[6][7] Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.[6][7][8] Office of Water.[6] Link[6][7]

-

Thermo Fisher Scientific. Application Note: Determination of PBDEs in Water using SPE and GC-MS.Link

-

FMS Inc. Automated SPE of PBDEs from Water Samples.Link

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. fms-inc.com [fms-inc.com]

- 3. unitedchem.com [unitedchem.com]

- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 5. accustandard.com [accustandard.com]

- 6. Method 1614A: Brominated Diphenyl Ethers in Water, Soil Sediment, and Tissue by HRGC/HRMS, May 2010. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 7. epa.gov [epa.gov]

- 8. NEMI Method Summary - 1614 [nemi.gov]

High-Precision Quantification of 2,2',4,6-Tetrabromodiphenyl Ether (BDE-50) via Isotope Dilution Mass Spectrometry

Application Note & Standard Operating Protocol

Abstract

This technical guide details the quantification of 2,2',4,6-Tetrabromodiphenyl ether (BDE-50), a specific congener of polybrominated diphenyl ethers (PBDEs), in biological and environmental matrices. The methodology utilizes Isotope Dilution Mass Spectrometry (IDMS) , the definitive standard for trace organic analysis, to overcome matrix-induced suppression and extraction losses. By employing Carbon-13 labeled internal standards (

Introduction: The Necessity of Isotope Dilution

BDE-50 is a tetra-brominated congener often found in historical commercial mixtures (e.g., Penta-BDE) and environmental samples. Unlike external standard methods, which assume 100% recovery and stable instrument response, IDMS accounts for every variable in the analytical chain.

Mechanistic Insight

In complex matrices like plasma, tissue, or sediment, co-extracted lipids and proteins can suppress ionization in the mass spectrometer source. Furthermore, multi-step cleanup procedures (silica, alumina columns) inevitably result in analyte loss.

-

The IDMS Solution: By spiking the sample with a known amount of isotopically labeled BDE-50 (

-BDE-50) before extraction, the native and labeled compounds experience identical physical losses and ionization effects. -

The Result: The ratio of the native signal to the labeled signal remains constant relative to the concentration ratio, rendering recovery rates mathematically irrelevant to the final accuracy (provided the signal is detectable).

Materials and Standards

Reference Standards

-

Native Standard: this compound (BDE-50). Purity >98%.

-

Labeled Internal Standard (Surrogate):

-2,2',4,6-Tetrabromodiphenyl ether ( -

Injection Internal Standard (Recovery Standard):

-BDE-138 or similar (added immediately prior to injection to monitor instrument performance, distinct from the isotope dilution surrogate).

Reagents

-

Solvents: Nonane (keeper solvent), Hexane, Dichloromethane (DCM), Toluene (Pesticide Grade or equivalent).

-

Adsorbents:

-

Acidified Silica Gel (44% w/w

). -

Activated Alumina (basic).[1]

-

Anhydrous Sodium Sulfate (

).

-

Experimental Protocol

Workflow Visualization

The following diagram illustrates the critical path for BDE-50 quantification, emphasizing the point of internal standard introduction.

Caption: Step-by-step workflow for BDE-50 Isotope Dilution Analysis. The red node indicates the critical spiking step that enables self-validating quantification.

Sample Preparation

Step 1: Spiking (The Core of IDMS)

-

Weigh sample (e.g., 1–5 g tissue/sediment or 2 mL plasma).

-

Add exactly 5.0 ng of

-BDE-50 Internal Standard solution directly to the matrix. -

Allow to equilibrate for 30 minutes. This ensures the labeled standard binds to the matrix similarly to the native analyte.

Step 2: Extraction

-

Solids (Tissue/Soil): Mix with anhydrous

to dry. Extract via Soxhlet with DCM:Hexane (1:1) for 16–24 hours. -

Liquids (Plasma): Perform liquid-liquid extraction using Hexane:Methyl tert-butyl ether (MTBE) (1:1). Repeat 3 times.

Step 3: Cleanup (Interference Removal) [2]

-

Acid Silica: Pass extract through a column containing acidified silica gel to oxidize lipids. Elute with Hexane.

-

Alumina: Concentrate eluate and pass through activated alumina.

-

Fraction 1 (Hexane): Discard (contains non-polar interferences).

-

Fraction 2 (DCM:Hexane 60:40): Collect (contains BDE-50).

-

-

Concentration: Evaporate solvent under nitrogen stream to near dryness. Reconstitute in 20 µL Nonane containing the Injection Internal Standard.

Instrumental Analysis (GC-MS/MS)[1][3][4][5][6][7][8][9][10]

While GC-HRMS (Magnetic Sector) is the historical gold standard (EPA 1614A), modern Triple Quadrupole (GC-MS/MS) systems offer equivalent sensitivity and superior selectivity for this application.

Gas Chromatography Parameters

-

Column: Rtx-1614 or DB-5ms (15 m or 30 m × 0.25 mm ID × 0.1 µm film).

-

Note: Shorter columns (15 m) are preferred for PBDEs to reduce thermal degradation of higher congeners, though BDE-50 is thermally stable.

-

-

Carrier Gas: Helium at 1.2 mL/min (constant flow).

-

Oven Program:

-

90°C (hold 1 min)

-

30°C/min to 200°C

-

5°C/min to 310°C (hold 5 min)

-

-

Inlet: Splitless mode, 280°C.

Mass Spectrometry Parameters (EI-MS/MS)

Operate in Multiple Reaction Monitoring (MRM) mode. Electron Ionization (EI) is used to generate specific precursor ions.

Table 1: Mass Transitions for BDE-50 Quantification

| Analyte | Type | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Role |

| BDE-50 | Native | 485.8 ( | 325.8 ( | 25 | Quantifier |

| 487.8 ( | 327.8 ( | 25 | Qualifier | ||

| Surrogate | 497.8 ( | 337.8 ( | 25 | Quantifier | |

| 499.8 ( | 339.8 ( | 25 | Qualifier |

Note: Precursor ions represent the most abundant isotopes in the cluster (

Data Analysis and Calculation

Relative Response Factor (RRF)

Before analyzing samples, establish the RRF using a calibration standard containing known amounts of Native (

Where:

- = Peak area of Native BDE-50 (m/z 325.8)

-

= Peak area of

Isotope Dilution Quantification

Calculate the concentration of BDE-50 in the unknown sample. Note that recovery volume drops out of the equation.

Where:

-

= Mass of

- = Weight/Volume of the sample (g or mL).

Quality Assurance / Quality Control (QA/QC)

To ensure "Trustworthiness" and "Self-Validation":

-

Ion Ratio Confirmation: The ratio of Quantifier/Qualifier ions (e.g., 325.8/327.8) must be within ±15% of the theoretical value (approx 1.0 for Tetra-BDEs).

-

Labeled Standard Recovery: Calculate the absolute recovery of the

-BDE-50 using the Injection Internal Standard.-

Acceptable Range: 25% – 150% (EPA 1614A).

-

Note: Low recovery does not invalidate the data if the signal-to-noise ratio remains >10:1, thanks to the isotope dilution principle.

-

-

Method Blank: Must be < 1/3 the regulatory limit or Minimum Level (ML).

Self-Validating Logic

If matrix suppression reduces the signal of the native BDE-50 by 50%, the signal of the

References

-

U.S. Environmental Protection Agency. (2010).[3][4] Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.[4][5][6] Washington, D.C. [Link][4][5]

-

Stapleton, H. M., et al. (2008).[7] Alternate and New Brominated Flame Retardants Detected in U.S. House Dust. Environmental Science & Technology.[8] [Link]

-

Covaci, A., et al. (2003).[2] Determination of brominated flame retardants, with emphasis on polybrominated diphenyl ethers (PBDEs) in environmental and human samples: a review. Environment International. [Link]

-

Wellington Laboratories. (2024). Reference Standards for PBDE Analysis (Certificate of Analysis for BDE-50).[Link]

Sources

- 1. theanalyticalscientist.com [theanalyticalscientist.com]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. epa.gov [epa.gov]

- 4. Method 1614A: Brominated Diphenyl Ethers in Water, Soil Sediment, and Tissue by HRGC/HRMS, May 2010. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 5. NEMI Method Summary - 1614 [nemi.gov]

- 6. amptius.com [amptius.com]

- 7. agilent.com [agilent.com]

- 8. CompTox Chemicals Dashboard [comptox.epa.gov]

Technical Analysis of 2,2',4,6-Tetrabromodiphenyl ether (BDE-50) in Human Matrices

[1][2]

Introduction

Analyte Profile & Significance

2,2',4,6-Tetrabromodiphenyl ether (BDE-50) is a tetra-brominated congener often found in commercial Pentabromodiphenyl ether (PentaBDE) mixtures (e.g., DE-71, Bromkal 70-5DE).[1] While less abundant than the primary biomarkers (BDE-47, -99, -100, -153), BDE-50 is a critical analyte for detailed congener profiling and forensic source apportionment.[1] Its structural isomerism with BDE-47 (2,2',4,4'-TeBDE) demands rigorous chromatographic resolution to prevent positive bias in BDE-47 quantification, the most prevalent congener in human tissue.[1]

Matrix Challenges

-

Human Milk: High lipid content (3–5%) requires efficient lipid removal to prevent source fouling and capillary column degradation. However, aggressive acid digestion must be balanced to avoid analyte degradation, although PBDEs are generally acid-resistant.[1]

-